![molecular formula C22H19F2N7OS B6532629 1-{2-[(difluoromethyl)sulfanyl]benzoyl}-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 920178-03-6](/img/structure/B6532629.png)
1-{2-[(difluoromethyl)sulfanyl]benzoyl}-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a triazole ring and a difluoromethyl group . Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms . They are known for their versatile biological activities and are present in an array of pharmaceuticals and biologically important compounds . Difluoromethyl groups are commonly used in medicinal chemistry due to their ability to modulate the physical and biological properties of drug molecules .
Synthesis Analysis
The synthesis of triazole-containing compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other compounds . Difluoromethylation processes, on the other hand, are based on X–CF2H bond formation, where X can be C (sp), C (sp2), C (sp3), O, N, or S .Molecular Structure Analysis
The molecular structure of triazole-containing compounds is characterized by a five-membered aromatic azole chain, with two carbon and three nitrogen atoms . The difluoromethyl group consists of a carbon atom bonded to two fluorine atoms and one hydrogen atom .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions due to their unique structure and properties . Difluoromethylation reactions often involve the transfer of CF2H to C (sp2) sites, both in stoichiometric and catalytic mode .Physical And Chemical Properties Analysis
The physical and chemical properties of triazole-containing compounds can vary widely depending on their specific structure . Difluoromethyl groups can influence the solubility, polarity, lipophilicity, and hydrogen bonding capacity of the compounds they are incorporated into .Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression, leading to apoptosis induction within certain cell lines .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell death or apoptosis .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively .
Orientations Futures
The fields of triazole chemistry and difluoromethylation are active areas of research, with potential applications in drug discovery and medicinal chemistry . Future research will likely focus on developing new synthesis methods, exploring new biological activities, and improving the safety and efficacy of these compounds.
Propriétés
IUPAC Name |
[2-(difluoromethylsulfanyl)phenyl]-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N7OS/c23-22(24)33-17-9-5-4-8-16(17)21(32)30-12-10-29(11-13-30)19-18-20(26-14-25-19)31(28-27-18)15-6-2-1-3-7-15/h1-9,14,22H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRDTZMNHLZZTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC=CC=C5SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[(difluoromethyl)sulfanyl]benzoyl}-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.